molecular formula C17H19Cl2NO3 B12778240 N-Methyl fenoldopam hydrochloride CAS No. 2724762-90-5

N-Methyl fenoldopam hydrochloride

Cat. No.: B12778240
CAS No.: 2724762-90-5
M. Wt: 356.2 g/mol
InChI Key: YJGGPTFGAQRAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of D1-like Dopamine (B1211576) Receptor Agonist Development in Research

The journey to develop selective D1-like dopamine receptor agonists has been a long and complex one. For many years, research was hampered by the lack of selective and fully effective agonists. researchgate.net The early landscape was dominated by benzazepine derivatives, with SKF-38393 being a prototypical partial agonist. researchgate.netwikipedia.org While these initial compounds were crucial for the initial characterization of D1 receptors, their partial agonism limited their utility in fully understanding the receptor's function. researchgate.net

A significant breakthrough came in the early 1990s with the development of dihydrexidine, the first high-affinity, full-efficacy agonist for the D1 receptor. researchgate.net This spurred a renewed interest in the field and led to the identification of other full agonists with conformationally rigid structures. researchgate.netresearchgate.net Despite these advances, many of these early agonists, being catecholamines, suffered from poor bioavailability and rapid metabolism, limiting their clinical potential. researchgate.netbiorxiv.org

The 1-phenylbenzazepine scaffold emerged as a key template for designing D1-like ligands with a wide range of activities, from full agonists to antagonists. cuny.edu Fenoldopam (B1199677), a selective D1-like partial agonist, is a notable example from this class that has found clinical use as a rapid-acting antihypertensive agent. cuny.edu The development of D1 receptor agonists has been driven by their potential to treat motor impairments in Parkinson's disease and cognitive deficits in various neurological disorders. researchgate.netnih.gov However, challenges such as hypotension and the need for oral bioavailability have been significant hurdles in their clinical development. wikipedia.org

Rationale for Investigating N-Methylated Benzazepine Derivatives

The investigation of N-methylated benzazepine derivatives stems from the broader effort to refine the pharmacological properties of benzazepine-based dopamine receptor ligands. The substitution at the nitrogen atom of the benzazepine ring is a key strategy in medicinal chemistry to modulate a compound's affinity, selectivity, and functional activity at its target receptor.

The introduction of an N-alkyl group, such as a methyl group, can significantly alter the interaction of the ligand with the dopamine D1 receptor. nih.gov Research has shown that the size of the N-alkyl side chain can influence binding affinity, with some N-alkylamino analogs demonstrating high-affinity binding. nih.gov This suggests that the N-substitution can be optimized to enhance the desired pharmacological profile.

Overview of Academic Research Trajectories for N-Methyl Fenoldopam Hydrochloride

Academic research on this compound, a derivative of the D1 receptor agonist fenoldopam, is situated within the broader context of structure-activity relationship (SAR) studies of benzazepine ligands. Fenoldopam itself is a well-characterized selective peripheral D1 receptor agonist used for the management of severe hypertension. taylorandfrancis.comnih.govresearchgate.net It induces vasodilation, particularly in the renal and mesenteric arteries, leading to a reduction in blood pressure. taylorandfrancis.comnih.gov

The exploration of N-methylated analogs like this compound is a logical progression in the academic pursuit of novel dopamine receptor modulators. By modifying the parent structure of fenoldopam through N-methylation, researchers aim to investigate how this specific structural change affects the compound's interaction with the D1 receptor and potentially other dopamine receptor subtypes. These studies are crucial for building a comprehensive understanding of the pharmacophore of benzazepine ligands and for designing new compounds with improved selectivity, potency, and therapeutic properties.

Properties

CAS No.

2724762-90-5

Molecular Formula

C17H19Cl2NO3

Molecular Weight

356.2 g/mol

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride

InChI

InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H

InChI Key

YJGGPTFGAQRAOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl

Origin of Product

United States

Receptor Pharmacology of N Methyl Fenoldopam Hydrochloride Analogues

Dopamine (B1211576) D1-like Receptor Agonism

Fenoldopam (B1199677) is a selective agonist for D1-like dopamine receptors, which are coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). wikipedia.orgnih.govnih.gov This activation is the primary mechanism behind its vasodilatory effects. wikipedia.org

In vitro, fenoldopam acts as a partial agonist at D1-like dopamine receptors with a reported EC50 of 57 nM. rndsystems.com Studies in human embryonic kidney (HEK) cells and human renal proximal tubule (hRPT) cells have demonstrated that fenoldopam stimulates cAMP accumulation and promotes the interaction of the D1 receptor with adenylyl cyclase isoforms AC5/6. nih.gov In isolated rabbit splenic artery preparations, fenoldopam produces vasorelaxation, although it appears less potent in this tissue compared to its effects on resistance vessels in vivo. oup.com

ParameterValueSpecies/SystemReference
EC50 (D1-like receptor) 57 nMIn vitro rndsystems.com
Primary In Vivo Effect Vasodilation (renal, mesenteric, coronary)Humans, Animals nih.govmdpi.com
Secondary In Vivo Effect Increased renal blood flow, natriuresis, diuresisHumans, Animals oup.comnih.gov

Fenoldopam is a racemic mixture, and its pharmacological activity is highly stereoselective. The biological activity is predominantly attributed to the R-enantiomer. nih.govaffygility.comdrugbank.com The R-isomer of fenoldopam exhibits an approximately 250-fold higher affinity for D1-like receptors than the S-isomer. nih.govaffygility.comdrugbank.comgoogle.com This significant difference in affinity underscores the specific conformational requirements for ligand binding and activation of the D1 receptor. The metabolism of fenoldopam is also stereoselective, with the R- and S-enantiomers undergoing different pathways of glucuronidation, sulfation, and methylation in human liver tissues. nih.gov

IsomerD1-like Receptor AffinityBiological ActivityReference
R-fenoldopam ~250-fold higher than S-isomerPrimarily responsible for activity nih.govaffygility.comdrugbank.com
S-fenoldopam Significantly lowerMinimal contribution nih.govaffygility.comdrugbank.com

Adrenergic Receptor Modulation

While fenoldopam is highly selective for the D1 receptor, it also exhibits some interaction with adrenergic receptors, particularly the alpha-2 subtype.

In vitro studies have consistently shown that fenoldopam possesses antagonist activity at alpha-2 adrenoceptors. rndsystems.comnih.govtaylorfrancis.com It binds with moderate affinity to this receptor, with a reported Ki value in the range of 15 to 25 nM. rndsystems.com Research in rabbit pulmonary artery strips demonstrated that fenoldopam can block prejunctional alpha-2 autoreceptors on sympathetic nerves, leading to an increased overflow of norepinephrine (B1679862). nih.gov However, the in vivo significance of this alpha-2 antagonism appears to be less pronounced than its D1 agonist activity, with DA1 receptor-mediated vasodilation occurring at doses 20 to 30 times lower than those required for alpha-2 adrenoceptor blockade in animal models. oup.com

ReceptorActivityKi ValueSystemReference
Alpha-2 Adrenoceptor Antagonist15 - 25 nMIn vitro rndsystems.com

Fenoldopam demonstrates a clear separation from its parent compound, dopamine, by lacking significant agonist activity at alpha-1 and beta-adrenoceptors. taylorfrancis.comnimbot.com Multiple studies confirm that fenoldopam has no significant affinity for these receptors. nih.govaffygility.comdrugbank.comgoogle.com This selectivity is a key feature of its pharmacological profile, contributing to its specific vasodilatory effects without the direct cardiac stimulation associated with beta-adrenoceptor agonists or the vasoconstriction mediated by alpha-1 adrenoceptor agonists. wikipedia.orgtaylorfrancis.com

Interactions with Other Receptor Systems

Fenoldopam's receptor interaction profile is highly specific. It shows no significant affinity for several other major receptor systems, including:

Dopamine D2-like receptors nih.govaffygility.comdrugbank.comgoogle.com

Serotonin (B10506) 5HT1 and 5HT2 receptors nih.govaffygility.comdrugbank.comgoogle.com

Muscarinic receptors nih.govaffygility.comdrugbank.comgoogle.com

Interestingly, research has uncovered a functional interaction between the D1-like receptor and the Angiotensin II Type 2 (AT2) receptor. Studies in rats have shown that fenoldopam-induced D1-like receptor activation leads to an increased expression of AT2 receptors in the plasma membranes of renal proximal tubule cells. ahajournals.org This D1-like receptor-induced natriuresis was abolished by an AT2 receptor antagonist, suggesting that the renal effects of fenoldopam may be partly mediated through an interplay with the AT2 receptor system. ahajournals.org

Evaluation of Dopamine D2-like Receptor Affinity

The interaction of fenoldopam and its analogues with D2-like dopamine receptors (D2, D3, D4) is a critical aspect of their pharmacological assessment. While fenoldopam itself is primarily recognized as a selective dopamine D1 receptor agonist, its affinity for the D2 receptor subfamily has been a subject of varied reports. nih.govwikipedia.orgyoutube.comnih.govnih.gov Some sources assert that fenoldopam possesses no significant affinity for D2-like receptors. drugbank.comgoogle.com However, other studies present conflicting data, suggesting a notable affinity for D2 receptors, with a reported pKi value of 8.5. scispace.com Further complicating the profile, fenoldopam has been shown to bind with high affinity to the D5 receptor (a D1-like receptor) and with lower affinity to the D4 receptor (pKi = 6.8). scispace.com

Investigations into N-substituted benzazepine analogues provide further insight. Structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines, the chemical family to which fenoldopam belongs, indicate that N-alkylation significantly influences receptor affinity. mdpi.com For instance, an N-methyl group tends to enhance D1 receptor affinity compared to N-H or N-allyl variants. mdpi.com In one study, a series of 6-chloro-7-hydroxy-1-phenylbenzazepines, which are close structural analogues of fenoldopam, were evaluated. The N-methyl analogue in this series (compound 15a ) demonstrated an affinity (Ki) of 30 nM for the D1 receptor but showed no affinity for the D2 receptor. mdpi.com This suggests that N-methylation within this specific chemical framework does not necessarily confer D2 affinity.

Conversely, other research on different benzazepine derivatives has shown that N-methyl analogues can possess affinity for both D1 and D2 receptors, with potencies similar to that of dopamine itself. ingentaconnect.combenthamdirect.com The antipsychotic potential of various benzazepine derivatives has also been linked to their activity as D3 receptor antagonists, a member of the D2-like family. researchgate.net These findings underscore that the impact of N-methylation on D2-like receptor affinity is highly dependent on the specific structural context of the benzazepine scaffold.

Binding Affinities of Fenoldopam and Analogues at Dopamine D2-like Receptors
CompoundReceptor SubtypeBinding Affinity (Ki)Binding Affinity (pKi)Reference
FenoldopamD2-8.5 scispace.com
FenoldopamD2No significant affinity- drugbank.comgoogle.com
FenoldopamD4-6.8 scispace.com
Analogue 15a (N-methyl)D2No affinity- mdpi.com
Analogue 14a (N-allyl)D2No affinity- mdpi.com
Analogue 11a (N-H)D2No affinity- mdpi.com

Characterization of Serotonin Receptor Binding Profiles (e.g., 5-HT1, 5-HT2)

To establish the selectivity of N-Methyl fenoldopam analogues, their binding profiles at serotonin (5-HT) receptors have been examined. The available evidence consistently indicates that fenoldopam and its direct analogues have a low propensity for interacting with key serotonin receptor families, including 5-HT1 and 5-HT2. Multiple sources report that fenoldopam has no significant affinity for these receptors. drugbank.comgoogle.commdpi.com This lack of interaction is a key feature of its receptor selectivity profile.

While direct data on N-Methyl fenoldopam is limited, the broader context of dopaminergic benzazepines suggests that cross-reactivity with serotonin receptors can occur in some analogues. For example, studies on other "selective" D1 receptor ligands have revealed binding to 5-HT1A and 5-HT2C receptors, although often with lower affinity than for their primary dopamine target. mdpi.com The atypical antipsychotic aripiprazole, which also features a complex receptor profile, demonstrates partial agonism at 5-HT1A and 5-HT2A receptors. scispace.com However, for the specific 6-chloro-1-phenylbenzazepine scaffold of fenoldopam, significant interaction with 5-HT1 and 5-HT2 receptors has not been a reported characteristic.

Binding Affinities of Fenoldopam at Serotonin (5-HT) Receptors
CompoundReceptor FamilyBinding AffinityReference
Fenoldopam5-HT1No significant affinity drugbank.comgoogle.commdpi.com
Fenoldopam5-HT2No significant affinity drugbank.comgoogle.commdpi.com

Investigations into Muscarinic Receptor Interactions

The potential for N-Methyl fenoldopam analogues to interact with muscarinic acetylcholine (B1216132) receptors is another important aspect of their selectivity profile. Research indicates that fenoldopam itself does not have a significant affinity for muscarinic receptors. drugbank.comgoogle.commdpi.com This lack of interaction contributes to its specific dopaminergic mechanism of action and differentiates it from other compounds that may have mixed dopaminergic and cholinergic effects.

However, the broader class of benzazepine derivatives has been explored for muscarinic receptor activity. Certain compounds within this structural class have been developed specifically as muscarinic receptor antagonists. researchgate.net This suggests that the benzazepine core can be modified to interact with muscarinic receptors. Furthermore, studies on other N-substituted heterocyclic compounds have shown that the nature of the nitrogen substituent can influence muscarinic receptor affinity. For instance, in a series of 4-piperidinyl benzilate derivatives, N-methylation was found to increase affinity for muscarinic receptors significantly compared to the unsubstituted parent compound. nih.gov While these findings are from a different chemical series, they highlight the principle that N-substitution is a critical determinant of muscarinic receptor interaction. For N-Methyl fenoldopam and its close analogues, however, the existing data points towards a negligible interaction with this receptor class.

Binding Affinities of Fenoldopam at Muscarinic Receptors
CompoundReceptor FamilyBinding AffinityReference
FenoldopamMuscarinicNo significant affinity drugbank.comgoogle.commdpi.com

Molecular and Cellular Mechanisms of Action

G-Protein Coupled Receptor Signaling Cascades

As a D1-like receptor agonist, the primary mechanism of action of N-Methyl fenoldopam (B1199677) hydrochloride involves the activation of G-protein coupled receptors (GPCRs), specifically the D1 and D5 dopamine (B1211576) receptor subtypes. drugbank.commdpi.com These receptors are integral membrane proteins that, upon agonist binding, trigger intracellular signaling cascades through heterotrimeric G proteins. nih.gov

Activation of D1-like receptors by agonists such as fenoldopam leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govoup.com This increase in intracellular cAMP concentration is a hallmark of D1-like receptor signaling. ahajournals.org

In studies using human embryonic kidney (HEK) 293 cells expressing human D1 receptors (HEK-hD1R) or D5 receptors (HEK-hD5R), treatment with fenoldopam (1 μmol/L) resulted in a significant increase in cAMP accumulation. nih.gov The basal cAMP levels were higher in HEK-hD5R cells compared to HEK-hD1R cells. nih.gov However, the percentage increase in cAMP production in response to fenoldopam was greater in cells expressing the D1 receptor. nih.gov In cultured rat juxtaglomerular cells, fenoldopam also stimulated cAMP production in a concentration-dependent manner. ahajournals.org

Table 1: Effect of Fenoldopam on cAMP Accumulation in HEK-293 Cells

Cell LineBasal cAMP Accumulation (pmol/mg protein/min)Fenoldopam-Stimulated cAMP Accumulation (% of Control)
HEK-hD1R71 ± 4183 ± 22
HEK-hD5R120 ± 11140 ± 4.8
Data derived from a study on differential dopamine receptor subtype regulation. nih.gov

The stimulation of adenylyl cyclase by D1-like receptors is mediated through the coupling with the stimulatory G-protein alpha subunit, Gsα. mdpi.com Upon receptor activation, the Gsα subunit dissociates from the βγ-subunits, binds GTP, and subsequently activates adenylyl cyclase. nih.gov

Research has demonstrated a direct link between fenoldopam-activated D1-like receptors, Gsα, and downstream effectors like the sodium-hydrogen exchanger 3 (NHE3). In both renal brush-border membranes and immortalized renal proximal tubule cells from Wistar-Kyoto (WKY) rats, fenoldopam treatment increased the amount of Gsα that co-immunoprecipitated with NHE3. physiology.orgmcgill.ca This suggests that fenoldopam enhances the physical association between Gsα and its effector protein. physiology.org This coupling is a crucial step in the signaling pathway that leads to the modulation of transporter activity.

While D1-like receptors are classically known to couple with Gsα proteins, there have been investigations into their potential interaction with the inhibitory G-protein alpha subunit, Giα. D2-like dopamine receptors are typically those that couple to Giα, leading to the inhibition of adenylyl cyclase. mdpi.com

Studies on the regulation of NHE3 activity in renal brush-border membrane vesicles from WKY rats suggest that the inhibitory effect of D1-like agonists is not mediated by Giα, as pertussis toxin (which inactivates Giα) did not prevent the fenoldopam-induced inhibition of NHE3. physiology.org Another study found that in the rat cortical collecting duct, fenoldopam did not inhibit vasopressin-dependent cAMP production, an effect mediated by D4 receptors coupled to Gi. physiology.org This indicates that in this specific context, fenoldopam does not act via the Gi-coupled pathway. physiology.org However, some literature suggests that D1-like receptors can, under certain conditions, couple to Giα, leading to an inhibitory effect on adenylyl cyclase. mdpi.com This highlights the complexity of GPCR signaling, which can be cell-type and context-dependent.

Ion Channel and Transporter Modulation

The signaling cascades initiated by N-Methyl fenoldopam hydrochloride ultimately converge on the modulation of ion channels and transporters, which is central to its physiological effects, particularly in renal and vascular tissues.

A significant downstream effect of fenoldopam's action in the kidney is the inhibition of the sodium-hydrogen exchanger 3 (NHE3). physiology.orgresearchgate.net NHE3 is a key transporter in the renal proximal tubule, responsible for a major part of sodium reabsorption from the glomerular filtrate. physiology.org

By activating D1-like receptors, fenoldopam initiates the Gsα-cAMP signaling pathway, which leads to the inhibition of NHE3 activity. ahajournals.org This effect has been demonstrated in brush-border membrane vesicles isolated from the rat renal cortex, where fenoldopam caused a dose-dependent inhibition of NHE3 activity. physiology.orgmcgill.ca This inhibitory action on sodium reabsorption contributes to the natriuretic and diuretic effects of the compound. oup.com In normally coupled human renal proximal tubule cell lines, fenoldopam was shown to inhibit NHE3 activity by approximately 25-27%. ahajournals.org

Table 2: Dose-Dependent Inhibition of NHE3 Activity by Fenoldopam

Fenoldopam Concentration (M)% Inhibition of NHE3 Activity
5 x 10-9Data Not Available in this format
5 x 10-8Data Not Available in this format
5 x 10-7Not Significantly Inhibited
5 x 10-6Significantly Inhibited
5 x 10-5Significantly Inhibited
Based on findings in brush-border membrane vesicles from rat renal cortex. mcgill.ca

The vasodilatory effect of fenoldopam is a result of its action on vascular smooth muscle cells. nih.gov The relaxation of these cells is intrinsically linked to a decrease in intracellular calcium (Ca²⁺) concentration. nih.gov The D1-receptor-mediated increase in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates myosin light chain kinase (MLCK). nih.gov This prevents the phosphorylation of myosin, inhibiting the formation of actin-myosin cross-bridges and leading to muscle relaxation. nih.gov

Receptor Desensitization and Regulation Mechanisms

The mechanisms of receptor desensitization and regulation are intrinsically linked to whether a compound acts as an agonist or an antagonist. For an agonist like fenoldopam, continuous stimulation of the D1 receptor initiates a process called homologous desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G protein and target it for internalization, thereby reducing the cell's responsiveness to further stimulation.

Given that N-methyl analogues of fenoldopam have been shown to possess antagonist properties, their role in receptor desensitization and regulation would be fundamentally different from that of fenoldopam. nih.gov As an antagonist, this compound would bind to the D1 receptor but not activate it. Consequently, it would not be expected to induce the conformational changes that lead to GRK-mediated phosphorylation and subsequent arrestin-mediated desensitization and internalization.

Instead, by occupying the receptor's binding site, an antagonist can prevent agonist-induced desensitization. The regulation of receptor levels and sensitivity in the presence of an antagonist is more complex and can involve changes in receptor synthesis, degradation, and trafficking over longer periods. However, specific research detailing the long-term effects of this compound on D1 receptor expression and regulation is not extensively available in the reviewed scientific literature.

The key distinction in the regulatory mechanisms is highlighted in the table below.

Table 2: Differential Effects on D1 Receptor Regulation

Regulatory MechanismFenoldopam (Agonist)N-Methyl Fenoldopam Analogue (Antagonist)
GRK-mediated Phosphorylation InducesDoes not induce
Arrestin Binding & Internalization PromotesBlocks agonist-induced internalization
Receptor Desensitization Causes homologous desensitizationPrevents agonist-induced desensitization

Preclinical Pharmacodynamics and Physiological System Modulation

Cardiovascular System Effects in Animal Models

N-Methyl fenoldopam (B1199677) hydrochloride, a selective dopamine (B1211576) D1 receptor agonist, has demonstrated significant effects on the cardiovascular system in various animal models. Its primary action is vasodilation, leading to a reduction in blood pressure.

Arterial and Arteriolar Vasodilation Mechanisms

The vasodilatory effect of fenoldopam, the parent compound of N-Methyl fenoldopam hydrochloride, is primarily mediated through the stimulation of postsynaptic dopamine D1 receptors located on vascular smooth muscle cells. wikipedia.orgmdpi.com Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.org This increase in cAMP results in the relaxation of vascular smooth muscle, causing vasodilation of arteries and arterioles. wikipedia.org Studies have shown that the R-isomer of fenoldopam is responsible for this biological activity, possessing a significantly higher affinity for D1-like receptors than the S-isomer. fda.govfda.gov

In preclinical studies, fenoldopam has shown no significant agonistic effects on presynaptic D2-like dopamine receptors, or α- or β-adrenoceptors, nor does it affect angiotensin-converting enzyme activity. fda.govfda.gov This selectivity for D1 receptors contributes to its specific vasodilatory action.

Differential Vasodilatory Responses Across Vascular Beds (e.g., coronary, renal, mesenteric, peripheral)

Animal studies have revealed that the vasodilatory response to fenoldopam is not uniform across all vascular beds. fda.govfda.gov The most pronounced vasodilation occurs in the renal, mesenteric, coronary, and peripheral arteries. fda.govfda.govdrugs.com

In conscious spontaneously hypertensive rats (SHR), fenoldopam induced significant dose-dependent vasodilation in the renal and mesenteric vascular beds, with the mesenteric bed showing the greatest reactivity. nih.gov Specifically, maximal increases in mesenteric and renal blood flow were observed to be 69 +/- 10% and 42 +/- 4%, respectively. nih.gov In the same study, the hindquarters vascular bed exhibited a biphasic response, with vasoconstriction at lower doses and vasodilation at higher doses. nih.gov This differential response highlights the regional specificity of fenoldopam's effects.

Studies in anesthetized rats have also demonstrated that fenoldopam causes vasodilation in both arterial and venous resistance vessels. nih.gov

Investigations into Systemic Vascular Resistance Modulation in vivo

In vivo studies have consistently shown that fenoldopam reduces systemic vascular resistance (SVR). wikipedia.orgnih.gov This reduction in SVR is a direct consequence of the widespread arterial and arteriolar vasodilation induced by the compound. wikipedia.org

In a study on anesthetized rats, fenoldopam administration led to a dose-dependent reduction in both arterial and venous resistance, contributing to a decrease in mean arterial pressure and an increase in cardiac output. nih.gov The reduction in arterial resistance was a key factor in the observed decrease in blood pressure. nih.gov

Interactive Table: Effect of Fenoldopam on Hemodynamics in Anesthetized Rats

Dose (μg kg⁻¹ min⁻¹)Mean Arterial Pressure (MAP)Arterial Resistance (Ra)Venous Resistance (Rv)Cardiac Output (CO)
0.5ReducedReducedReducedIncreased
2ReducedReducedReducedIncreased
16ReducedReducedReducedIncreased
Source: Pang, C. C., & Yang, J. (2000). In vivo venodilator action of fenoldopam, a dopamine D1-receptor agonist. British journal of pharmacology, 129(5), 896–902. nih.gov

Modulation of Endogenous Norepinephrine (B1679862) Plasma Concentrations in Animal Studies

Some animal studies have indicated that fenoldopam may lead to an increase in plasma norepinephrine concentrations. fda.govfda.govdrugs.com This is thought to be a reflex response to the vasodilation and subsequent drop in blood pressure, mediated by the baroreceptor reflex. The body attempts to compensate for the decrease in blood pressure by increasing sympathetic nervous system activity, resulting in the release of norepinephrine.

Renal System Modulation in Preclinical Studies

This compound and its parent compound, fenoldopam, have been extensively studied for their effects on the renal system, with a primary focus on their ability to enhance renal perfusion.

Enhancement of Renal Blood Flow and Perfusion

Preclinical studies have consistently demonstrated that fenoldopam increases renal blood flow and perfusion. mdpi.comnih.govnih.gov This effect is attributed to the vasodilation of both afferent and efferent renal arterioles, a direct result of D1 receptor stimulation within the renal vasculature. mdpi.comfda.govfda.gov

In conscious spontaneously hypertensive rats, fenoldopam produced a significant and dose-dependent increase in renal blood flow. nih.gov Studies in other animal models have corroborated these findings, showing that fenoldopam preferentially dilates the renal vasculature. nih.gov This selective renal vasodilation leads to an improvement in renal perfusion without significantly affecting other vascular beds to the same extent. nih.gov

Research has shown that fenoldopam's ability to increase renal blood flow is dose-dependent. nih.govresearchgate.net This enhancement of renal perfusion is a key characteristic that has been a major focus of preclinical investigation.

Induction of Natriuresis and Diuresis

This compound, a selective dopamine D1-like receptor agonist, has been shown to induce both natriuresis (excretion of sodium in the urine) and diuresis (increased urine production). nih.govnih.govnih.gov This effect is a key component of its pharmacological profile and has been observed in various preclinical and clinical settings. nih.govnih.govnih.govresearchgate.net

The primary mechanism behind these renal effects is the activation of D1-like receptors located on the smooth muscle of renal arterial beds and on renal tubular cells. nimbot.commdpi.com This activation leads to vasodilation of the renal arteries, particularly the afferent and efferent arterioles, which increases renal blood flow. nih.govmdpi.com The subsequent rise in hydrostatic pressure within the peritubular capillaries, coupled with a decrease in oncotic pressure, likely contributes to reduced sodium reabsorption by the proximal tubular cells. nimbot.com

Studies have demonstrated that the natriuretic and diuretic effects of fenoldopam can be dissociated from its systemic hemodynamic effects. psu.edu At lower concentrations, fenoldopam can induce natriuresis and diuresis without significant changes in blood pressure, renal blood flow, or glomerular filtration rate, suggesting a direct action on the renal tubules. psu.edu These effects are mediated through the activation of DA-1 receptors, as they can be blocked by the selective DA-1 antagonist, SCH 23390. researchgate.netpsu.edu In patients with advanced chronic renal failure, fenoldopam has also been shown to significantly increase urine volume and natriuresis. nih.gov

FeatureDescription
Primary Effect Induction of natriuresis and diuresis. nih.govnih.govnih.gov
Mechanism Activation of D1-like receptors in renal vasculature and tubules. nimbot.commdpi.com
Vascular Impact Vasodilation of renal arteries, increasing renal blood flow. nih.govmdpi.com
Tubular Impact Direct inhibition of sodium reabsorption. nimbot.compsu.edu
Supporting Evidence Effects are antagonized by selective DA-1 antagonists. researchgate.netpsu.edu

Effects on Renal Tubule Function and Electrolyte Transport

The influence of this compound on renal tubule function extends to the direct modulation of electrolyte transport. The activation of D1-like receptors on renal tubular cells inhibits sodium transport through mechanisms dependent and independent of cyclic adenosine (B11128) monophosphate (cAMP). nimbot.com

Specifically, the stimulation of these receptors in the proximal convoluted tubule and the medullary part of the thick ascending limb of the loop of Henle leads to the inhibition of the sodium-hydrogen exchanger and the Na+/K+-ATPase pump. nimbot.comahajournals.org This inhibition of sodium reabsorption is a primary contributor to the observed natriuresis. researchgate.net

Research has also uncovered an interaction between the dopaminergic and renin-angiotensin systems in the kidney. Fenoldopam administration has been shown to increase the expression of angiotensin II type 2 (AT2) receptors in the plasma membranes of renal cortical and proximal tubule cells. researchgate.net The natriuretic effect of fenoldopam is abolished by the co-administration of an AT2 receptor antagonist, suggesting that D1-like receptor-induced natriuresis is dependent on an AT2 receptor-mediated mechanism. researchgate.net

Autonomic Nervous System Interactions in vivo

Characterization of Presynaptic vs. Postsynaptic Ganglionic Dopamine Receptor Location

Further investigation into the mechanism of sympathetic modulation has focused on the location of the dopamine receptors within the autonomic ganglia. Experiments using pentolinium, a ganglionic blocker, suppressed the fenoldopam-induced decrease in sympathetic tone, pointing to a ganglionic site of action for the D1-like receptor. nih.gov

To distinguish between a presynaptic and postsynaptic location, the interaction with nicotine, which stimulates postsynaptic ganglionic receptors, was examined. Fenoldopam was unable to counteract the increase in sympathetic tone induced by nicotine, which suggests that a postsynaptic ganglionic location for the D1-like receptor can be ruled out. nih.gov Therefore, the evidence strongly supports a presynaptic location for the ganglionic D1-like receptor, where its stimulation results in a reduction of sympathetic tone. nih.gov

Receptor LocationEvidenceOutcome
Ganglionic Fenoldopam's effect is blocked by a ganglionic blocker. nih.govSuggests a ganglionic site of action.
Presynaptic Fenoldopam does not block nicotine-induced sympathetic stimulation. nih.govStrongly indicates a presynaptic location.

Neurochemical Modulations (Peripheral Focus)

Investigations into Peripheral Dopaminergic System Interactions

This compound is a selective agonist for peripheral D1-like dopamine receptors. nimbot.comacs.orgresearchgate.net Its pharmacological activity is primarily attributed to the R-isomer, which has a significantly higher affinity for D1-like receptors compared to the S-isomer. drugbank.comhmdb.ca It does not exhibit significant agonist activity at D2-like dopamine receptors, or at alpha or beta-adrenergic receptors. nimbot.comdrugbank.comhmdb.ca

The peripheral dopaminergic system plays a crucial role in regulating sodium homeostasis and vascular tone. physiology.org Dopamine itself is synthesized and secreted by renal proximal tubule cells, where it acts locally to inhibit sodium reabsorption by activating D1-like receptors. researchgate.net Fenoldopam mimics this endogenous action, leading to natriuresis. researchgate.net

Studies have also explored the interaction of fenoldopam with the renin-angiotensin system. Acute administration of fenoldopam has been shown to inhibit renin release, an effect that is likely secondary to the inhibition of proximal tubule salt reabsorption and the subsequent increase in sodium delivery to the macula densa. ahajournals.orgnih.gov However, under conditions of high salt intake where renal cortical cyclooxygenase-2 (COX-2) activity is suppressed, fenoldopam has been observed to stimulate renal renin expression, suggesting a more complex regulatory role for dopamine in the kidney. nih.gov

Studies on Peripheral Noradrenergic System Modulation

Preclinical research indicates that fenoldopam, a selective dopamine D1-like receptor agonist, also interacts with the peripheral noradrenergic system. This interaction is primarily characterized by its activity at α-adrenoceptors and its influence on norepinephrine levels and sympathetic nervous system activity. nih.govnih.govwikipedia.org

Studies in isolated vascular preparations have demonstrated that fenoldopam can act as an α-adrenoceptor antagonist. nih.gov In isolated rabbit aorta, dog mesenteric, and rabbit splenic arteries, fenoldopam competitively blocked norepinephrine-induced contractions. nih.gov This is evidenced by the parallel rightward shift in the concentration-response curves for norepinephrine in the presence of fenoldopam. nih.gov Further experiments showed that fenoldopam could protect α-adrenoceptors from blockade by the irreversible antagonist phenoxybenzamine, suggesting competition for the same receptor site. nih.gov

In vivo studies in animal models have further explored these effects. In anesthetized, spontaneously hypertensive rats, the hypotensive effects of fenoldopam were accompanied by an increase in plasma norepinephrine levels. nih.govahajournals.org This increase in norepinephrine is thought to be a compensatory reflex response to vasodilation. fda.govnih.gov Studies in rabbits also showed that fenoldopam administration led to an increase in renal sympathetic nerve activity, but it attenuated both cardiac and sympathetic baroreflex sensitivity when compared to sodium nitroprusside. nih.gov This modulation of the baroreflex may contribute to its hemodynamic profile. nih.govnih.gov

While fenoldopam's primary mechanism of action is D1 receptor agonism, its interactions with the peripheral noradrenergic system, particularly its α2-adrenoceptor antagonism and the resulting reflex sympathetic activation, are important aspects of its preclinical pharmacodynamic profile.

Interactive Data Table: Fenoldopam α-Adrenoceptor Antagonist Activity

The following table summarizes the pA2 values of fenoldopam, which quantify its antagonist potency at α-adrenoceptors in various isolated vascular tissues. A higher pA2 value indicates greater antagonist activity.

Tissue PreparationAgonistpA2 Value (Mean ± SEM)SpeciesReference
Rabbit AortaNorepinephrine5.48 ± 0.08Rabbit nih.gov
Dog Mesenteric ArteryNorepinephrine5.78 ± 0.05Dog nih.gov
Rabbit Splenic ArteryNorepinephrine5.20 ± 0.05Rabbit nih.gov

Advanced Investigative Applications and Experimental Models

Research into Cellular Antiproliferative Activity

Recent research has highlighted the antiproliferative properties of fenoldopam (B1199677), suggesting its potential as an anti-cancer agent, particularly in hematological malignancies and hyperproliferative skin disorders.

In vitro investigations have demonstrated that selective dopamine (B1211576) D1/D5 receptor agonists can induce cell death in lymphoma and leukemia cells. google.com Studies have shown that various types of human and animal leukemia and lymphoma cells express elevated levels of the dopamine D1 receptor on their cell surface. google.com The binding of a D1 receptor agonist like fenoldopam to these receptors has been found to rapidly and potently kill these cancer cells. google.com

The cytotoxic effect is dose-dependent, with some D1 receptor agonists being more effective than others. google.com Among the compounds tested, fenoldopam mesylate was identified as one of the most effective agents in killing these malignant cells, highlighting its potential as a lead compound for anti-cancer therapies. google.com The primary mechanism of cell death induced by fenoldopam in these cancer cell lines appears to be necrosis, which begins within minutes to an hour of exposure. google.com

Cell Type InvestigatedKey FindingsReference
Lymphoma and Leukemia CellsExpress high levels of Dopamine D1 receptors. google.com
Lymphoma and Leukemia CellsFenoldopam mesylate potently and rapidly kills cancer cells of T-cell, B-cell, and non-T non-B origin. google.com
Lymphoma and Leukemia CellsThe killing of cancer cells is dose-dependent. google.com

Psoriasis is an autoimmune disorder characterized by the hyperproliferation of skin cells and is often mediated by T-cells. researchgate.netgoogle.com Fenoldopam has been investigated as a potential treatment for such T-cell mediated skin disorders due to its antiproliferative activity. researchgate.netnih.gov

Preclinical studies have utilized imiquimod-induced psoriasis models in animals to evaluate the efficacy of topical fenoldopam formulations. researchgate.netnih.govhuji.ac.il These studies confirmed the potential applicability of fenoldopam for psoriasis treatment. nih.govhuji.ac.il Further research in human skin xenotransplant models on mice has also been proposed to evaluate the effectiveness of fenoldopam mesylate formulations on the histological markers of psoriasis. google.com In this model, human skin is transplanted onto immunocompromised mice, which are then injected with activated T-cells from psoriatic patients to induce a psoriasis-like condition. google.com The goal of these studies is to assess the ability of topical fenoldopam to penetrate the skin and exert its therapeutic effects. google.com

Experimental ModelFocus of InvestigationKey Findings/ObjectivesReference
Imiquimod-Induced Psoriasis ModelEfficacy of topical fenoldopam formulations.Confirmed the promising application of fenoldopam for psoriasis. researchgate.netnih.govhuji.ac.il
Human Skin Xenotransplant ModelEffectiveness on histological parameters of psoriasis.To evaluate the impact of fenoldopam on a T-cell-driven model of psoriasis. google.com

Immunomodulatory and Anti-inflammatory Research

The role of dopamine receptors in the immune system is a growing area of research. Fenoldopam, through its action on D1-like receptors, is being explored for its ability to modulate immune responses and inflammation in conditions like sepsis and graft rejection.

Sepsis is a life-threatening condition characterized by a dysregulated systemic immune response to infection. researchgate.net Fenoldopam has been studied in experimental models of sepsis for its potential anti-inflammatory effects. nih.gov In a study using endotoxemic mice with diabetes, treatment with fenoldopam was found to attenuate systemic inflammation by reducing serum levels of tumor necrosis factor (TNF), a key pro-inflammatory cytokine. nih.gov The anti-inflammatory effect is linked to the inhibition of splenic p65NF-κB phosphorylation. nih.gov

Interestingly, the efficacy of dopaminergic agonists in sepsis may depend on their ability to cross the blood-brain barrier (BBB). One study using a cecum ligation and puncture (CLP) murine sepsis model found that a BBB-permeable D1-like receptor agonist improved survival and reduced inflammation. nih.gov In contrast, fenoldopam, which does not cross the BBB, did not affect the survival of septic mice in this particular model, suggesting its peripheral effects may not be sufficient to counter the central nervous system-driven aspects of inflammation in this context. nih.gov

Experimental ModelKey FindingsReference
Endotoxemic Mice with DiabetesFenoldopam attenuates serum TNF levels and systemic inflammation. nih.gov
Cecum Ligation and Puncture (CLP) Sepsis ModelThe BBB-impermeable fenoldopam did not improve the survival of septic mice. nih.gov
Splenocytes (in vitro)Fenoldopam inhibits TNF production at both normal and high glucose concentrations. nih.gov

T-cell activation is a critical factor in the rejection of transplanted organs. google.comnih.gov Research has shown that activated T-cells express significantly elevated levels of dopamine D1 receptors compared to resting T-cells. google.comresearchgate.net This observation has led to the hypothesis that fenoldopam could selectively target and eliminate these activated T-cells, thereby preventing graft rejection. google.com

Based on its ability to eradicate T-cell receptor (TCR)-activated T-cells while sparing resting ones, fenoldopam has been proposed as a potential anti-graft rejection and anti-graft-versus-host-disease (GVHD) agent. google.com The selective targeting of detrimental activated T-cells via the D1 receptor presents a novel therapeutic strategy for managing T-cell mediated diseases. researchgate.net

Area of ResearchUnderlying MechanismPotential ApplicationReference
T-Cell Mediated ImmunityActivated T-cells express elevated levels of Dopamine D1 receptors.Selective elimination of activated T-cells. google.comgoogle.comresearchgate.net
Organ TransplantationFenoldopam's ability to eradicate TCR-activated T-cells.Potential as an anti-graft rejection and anti-GVHD drug. google.com

Renal Protective Mechanisms Research in Experimental Acute Kidney Injury Models

Acute kidney injury (AKI) is a common and serious condition characterized by a rapid decline in kidney function. nih.gov Fenoldopam's potential to protect the kidneys has been a significant area of investigation. The proposed mechanism for its renal-protective effects centers on its selective agonism of dopamine D1 receptors, which are abundant in the renal vasculature and tubules. nih.govnih.gov

In experimental models, the theoretical benefits of fenoldopam are linked to its ability to improve renal hemodynamics. nih.govresearchgate.net By activating D1 receptors, fenoldopam induces vasodilation of the afferent and efferent arterioles, leading to increased renal blood flow, particularly to the renal medulla. nih.gov Furthermore, it is thought to reduce the energy demands of the renal tubules by inhibiting sodium reabsorption through the Na+/K+-ATPase pump. nih.gov This combination of improved renal microcirculation and reduced tubular workload may help prevent kidney damage from ischemic or nephrotoxic insults. nih.goviiarjournals.org While many clinical trials have been conducted, the foundational research in experimental models seeks to confirm these protective mechanisms. iiarjournals.orgmdpi.com

Proposed Protective MechanismEffect on KidneyExperimental RationaleReference
D1 Receptor-Mediated VasodilationIncreases renal blood flow, especially to the medulla.To improve renal microcirculation during ischemic or nephrotoxic events. nih.gov
Inhibition of Tubular Sodium ReabsorptionReduces energy demand and workload of tubular cells.To prevent tubular damage and intraluminal obstruction. nih.gov
Anti-inflammatory and Antioxidant EffectsReduces inflammation and oxidative stress.To mitigate the cellular damage associated with acute kidney injury. mdpi.com

Cardiovascular Research Beyond Antihypertensive Mechanisms

Exploration in Experimental Heart Failure Models

The therapeutic potential of dopamine D1 receptor agonists, such as fenoldopam, extends beyond hypertension into the complex pathophysiology of heart failure. In a clinical study involving patients with congestive heart failure, intravenous fenoldopam demonstrated the ability to ameliorate some adverse hemodynamic parameters. nih.govnih.gov Specifically, it led to a decrease in mean blood pressure and an increase in the cardiac index. nih.gov Both fenoldopam and the traditional vasodilator nitroprusside caused a significant reduction in systemic vascular and pulmonary arteriolar resistances. nih.gov However, unlike nitroprusside, fenoldopam did not reduce right heart filling pressures, including the mean pulmonary capillary wedge, mean right atrial, and mean pulmonary artery pressures. nih.gov

Preclinical investigations in animal models have further explored the role of dopamine receptor modulation in cardiac stress. In a rat model of monocrotaline-induced pulmonary hypertension, which leads to right heart hypertrophy and failure, the effects of various compounds on the pulmonary vasculature have been studied. ersnet.org While this particular study focused on terguride, it highlights the relevance of evaluating agents that can influence pulmonary pressure and right heart hypertrophy in the context of heart failure. ersnet.org Another relevant preclinical model is the obese Zucker fa/fa rat, which develops cardiac dysfunctions analogous to heart failure with preserved ejection fraction (HFpEF) in humans. google.com These rats exhibit diastolic dysfunction and left ventricular stiffness, providing a platform to investigate the protective effects of novel therapeutic agents. google.com

The following table summarizes the hemodynamic effects of fenoldopam in comparison to nitroprusside in patients with congestive heart failure. nih.gov

Hemodynamic ParameterFenoldopamNitroprusside
Mean Blood PressureDecreasedDecreased
Cardiac IndexIncreasedIncreased
Systemic Vascular ResistanceDecreasedDecreased
Pulmonary Arteriolar ResistanceDecreasedDecreased
Right Heart Filling PressuresNo significant changeReduced

Data derived from a study in patients with congestive heart failure. nih.gov

Central Nervous System Research Implications

Evaluation of Blood-Brain Barrier Permeability in Preclinical Species

A critical aspect of understanding the pharmacological profile of N-Methyl fenoldopam hydrochloride is its ability to cross the blood-brain barrier (BBB). The parent compound, fenoldopam, is generally considered to be a peripherally acting drug with limited penetration into the central nervous system (CNS). nih.govnih.gov This characteristic has been utilized in experimental designs to differentiate between central and peripheral dopamine receptor-mediated effects. nih.gov For instance, in a study on septic mice, the BBB-impermeable D1-receptor agonist fenoldopam was used to contrast the effects of a centrally acting agonist, demonstrating that fenoldopam did not affect the survival of these mice, suggesting a lack of central effect. nih.gov

However, some preclinical data in rats present a more nuanced picture. One report indicated that fenoldopam and its metabolite, norfenoldopam, can distribute into rat brain tissue at concentrations 15 to 60 times greater than those in plasma. fda.gov This suggests that while fenoldopam's central access may be limited compared to other CNS-active drugs, it is not entirely absent in this species. The apparent permeability of both fenoldopam and norfenoldopam has been classified as high. fda.gov

The assessment of BBB penetration can be conducted through various in vitro and in vivo methods. In vitro models, such as those using P-glycoprotein (P-gp) overexpressing systems, can estimate the potential for a compound to be actively transported out of the brain. nih.gov A high efflux ratio in such an assay would suggest that a compound is a strong P-gp substrate and may not achieve significant concentrations in the CNS. nih.gov

The table below presents a summary of findings related to the blood-brain barrier permeability of fenoldopam from preclinical studies.

Preclinical Model/Study TypeFindingReference(s)
Mouse Sepsis ModelFenoldopam is described as not crossing the BBB and was used to distinguish peripheral from central effects. nih.gov
General Pharmacological ReviewsFenoldopam is noted as not crossing the blood-brain barrier. nih.gov
Rat Pharmacokinetic StudyFenoldopam and its metabolite were found to distribute into brain tissue at concentrations 15-60 fold higher than in plasma. fda.gov
In Vitro Permeability AssayFenoldopam and its metabolite were classified as highly permeable compounds. fda.gov

Comparative Analysis of Peripheral vs. Central Dopamine Receptor Agonist Effects in Experimental Models

The peripheral selectivity of fenoldopam makes it a valuable tool for dissecting the distinct roles of peripheral and central dopamine receptors in various physiological and pathological processes. In vivo studies in rats have directly compared the hemodynamic effects of fenoldopam, a D1-receptor agonist, with those of the D2-receptor agonist R(−)-propylnorapomorphine. nih.gov In these experiments, all doses of fenoldopam administered reduced mean arterial pressure, and arterial and venous resistances, while increasing cardiac output. nih.gov In contrast, R(−)-propylnorapomorphine increased mean arterial pressure at all doses but did not significantly alter cardiac output, venous resistance, or mean circulatory filling pressure. nih.gov

Further comparative studies in a mouse model of sepsis highlighted the differential effects of a centrally acting D1-like receptor agonist (SKF) versus the peripherally restricted fenoldopam. nih.gov The centrally acting agonist improved the survival of septic mice, an effect that was absent with fenoldopam administration. nih.gov This suggests that the beneficial effects on survival in this model are mediated by central D1-like receptors. Additionally, the centrally acting agonist was able to overcome proinflammatory changes in the hippocampus, whereas fenoldopam did not affect CLP-induced changes in TNF-α and increased IL-1β mRNA expression in the frontal cortex. nih.gov

The chemical structure of dopamine receptor ligands can influence their central versus peripheral activity. For instance, it has been noted that an N-methyl substituent on certain classes of compounds can enhance D1 receptor activity. acs.org

The following table provides a comparative summary of the effects of peripheral (Fenoldopam) versus a central dopamine receptor agonist in an experimental rat model. nih.gov

ParameterFenoldopam (Peripheral D1 Agonist)R(−)-propylnorapomorphine (D2 Agonist)
Mean Arterial Pressure (MAP)ReducedIncreased
Cardiac Output (CO)IncreasedNot significantly altered
Arterial Resistance (Ra)ReducedIncreased (at highest dose)
Venous Resistance (Rv)ReducedNot significantly altered
Mean Circulatory Filling Pressure (MCFP)Reduced (at highest dose)Not significantly altered

Data derived from an in vivo study in ganglion-blocked rats. nih.gov

Preclinical Pharmacokinetic and Biopharmaceutical Research Considerations

Metabolic Pathways and Metabolite Identification

The metabolic fate of N-Methyl fenoldopam (B1199677) hydrochloride is anticipated to follow pathways similar to those extensively documented for fenoldopam, primarily involving conjugation and methylation of its catechol structure. In addition, the N-methyl group itself presents a potential site for metabolic alteration.

Conjugation (Glucuronidation and Sulfation): The primary routes for fenoldopam metabolism are conjugation reactions. In-vitro studies using human liver preparations have shown that both R- and S-isomers of fenoldopam are metabolized into sulfated and glucuronidated products. fda.gov Phenolic compounds are readily conjugated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) to form more water-soluble metabolites that are easier to excrete. ustb.ac.idnih.gov It is highly probable that N-Methyl fenoldopam, which retains the phenolic hydroxyl groups, would also be a substrate for these enzymes, leading to N-methyl fenoldopam-sulfate and N-methyl fenoldopam-glucuronide conjugates.

Methylation: O-methylation is a significant metabolic pathway for fenoldopam. The enzyme catechol-O-methyltransferase (COMT) is responsible for methylating the catechol hydroxyl groups. For fenoldopam, this results in the formation of 7-methoxy fenoldopam (7-MeO) and 8-methoxy fenoldopam (8-MeO). fda.gov These two methylated metabolites are major products, accounting for a substantial portion of fenoldopam's clearance. fda.gov N-Methyl fenoldopam would likely undergo similar O-methylation.

N-Demethylation: The N-methyl group on N-Methyl fenoldopam hydrochloride could be susceptible to N-demethylation, an oxidative process typically mediated by cytochrome P450 (CYP450) enzymes. This would convert N-Methyl fenoldopam back to fenoldopam, which would then enter its own well-established metabolic pathways. It is noteworthy, however, that studies on fenoldopam itself showed no evidence of metabolism by cytochrome P450. fda.gov

The table below summarizes the key metabolic pathways identified for fenoldopam, which are presumed to be relevant for this compound.

Metabolic PathwayEnzyme Family (Example)Resulting Metabolite (from Fenoldopam)
SulfationSulfotransferase (SULT)Fenoldopam-7-sulfate, Fenoldopam-8-sulfate
GlucuronidationUDP-glucuronosyltransferase (UGT)Fenoldopam glucuronides
O-MethylationCatechol-O-methyltransferase (COMT)7-methoxy fenoldopam, 8-methoxy fenoldopam

This table is based on the metabolic pathways of the parent compound, fenoldopam.

Elimination Routes and Clearance Mechanisms in Preclinical Species

Preclinical studies on fenoldopam provide a clear model for the likely elimination and clearance of its N-methylated analogue. Fenoldopam is characterized by extensive metabolism and rapid elimination from the body.

Following intravenous administration of radiolabeled fenoldopam, recovery of the dose was nearly complete, with approximately 89% found in the urine and 11% in the feces. fda.gov This indicates that renal excretion is the predominant route of elimination for its metabolites. Only a very small fraction, about 4%, of the administered fenoldopam dose is excreted as the unchanged parent drug, underscoring the high degree of metabolic clearance. fda.govnih.gov

The total body clearance of fenoldopam is high. In hypertensive patients, it has been measured at approximately 30.3 ml/kg/min, with a short elimination half-life of around 9.8 minutes. nih.gov This rapid clearance is consistent with extensive metabolism into more polar conjugates that are efficiently removed by the kidneys. Given that this compound would likely undergo similar extensive metabolism, it is expected to exhibit a comparable high-clearance profile with renal excretion of its metabolites as the primary route of elimination.

Comparative Pharmacokinetic Studies of this compound and Analogues in Preclinical Systems

Direct comparative pharmacokinetic studies of this compound against fenoldopam are not available in published literature. However, research on fenoldopam's enantiomers (analogues with identical composition but different stereochemistry) and structure-activity relationship studies on other dopamine (B1211576) agonists provide valuable insights.

Fenoldopam is a racemic mixture of the R- and S-enantiomers. Preclinical studies have demonstrated that the pharmacological activity resides almost exclusively in the R-isomer. The R-enantiomer has an approximately 250-fold higher affinity for the D1 receptor than the S-enantiomer, which is essentially inactive. nih.govpsu.edu This highlights how minor structural changes can dramatically alter pharmacodynamic properties.

Broader studies on dopaminergic compounds have shown that N-alkylation can significantly influence receptor selectivity and activity. For instance, in the aporphine (B1220529) class of compounds, an N-methyl substituent tends to improve activity at the D1 receptor, whereas an N-n-propyl substitution enhances activity at the D2 receptor. acs.org This suggests that the N-methylation of fenoldopam could potentially alter its receptor affinity or selectivity profile compared to the parent compound, which would be a critical area for future preclinical investigation.

The table below compares the key features of fenoldopam's enantiomeric analogues.

AnalogueReceptor ActivityPharmacological Role
R-fenoldopam High-affinity D1 receptor agonistResponsible for the vasodilatory and antihypertensive effects psu.edu
S-fenoldopam Very low D1 receptor affinityEssentially inactive psu.edu

Formulation Research for Experimental Delivery Systems

The biopharmaceutical properties of fenoldopam present significant formulation challenges, including pH-dependent solubility and susceptibility to oxidation. researchgate.netgoogle.com These challenges would be shared by this compound. Consequently, the formulation research for fenoldopam is directly relevant.

Topical Formulations: Due to poor transdermal flux and stability issues, developing topical formulations of fenoldopam has been a research focus. Studies have explored water-washable ointments and glycerin-based anhydrous gels. A key finding was the necessity of maintaining an acidic pH within the formulation to ensure the stability of the compound. researchgate.net

Lipospheres and Nanoparticles: To enhance penetration and stability, advanced delivery systems have been investigated. Lipospheres, which are lipid-based particulate formulations, have been explored for fenoldopam. researchgate.netgoogle.com These nano- or micro-dispersions in aqueous media can improve drug loading and provide a controlled release profile. google.com Similarly, entrapment in other nanoparticle systems or conjugation to polymers represents another strategy to improve bioavailability and achieve targeted delivery. researchgate.net These systems offer the potential for sustained release and protection of the drug from degradation.

Structure Activity Relationships and Novel Ligand Design

Identification of Key Pharmacophores for Dopamine (B1211576) Receptor Binding

The affinity and activity of fenoldopam (B1199677) and its derivatives at the dopamine D1 receptor are dictated by several key structural motifs, collectively known as pharmacophores. Extensive SAR studies have elucidated the critical components of the 1-phenylbenzazepine scaffold necessary for potent interaction.

The fundamental structure for D1-like receptor agonism includes a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine framework. Within this core structure, specific substituents are crucial for activity:

The Catechol Moiety : The 7,8-dihydroxy groups on the benzazepine ring are established as vital for D1 receptor agonist activity. mdpi.com This catechol feature is a common pharmacophore in many dopaminergic ligands, mimicking the catechol group of dopamine itself.

The 6-Chloro Group : The presence of a chlorine atom at the C-6 position of the benzazepine ring, as seen in fenoldopam, significantly enhances affinity for the D1 receptor. mdpi.comresearchgate.net

The 1-Phenyl Group : The phenyl ring at the C-1 position is a critical component. Modifications to this ring can modulate affinity and selectivity. For instance, a hydroxyl group on this phenyl ring can limit central nervous system penetration due to increased polarity. nih.gov

The Benzazepine Nitrogen : The nitrogen atom within the seven-membered ring is another key interaction point. The nature of the substituent on this nitrogen can dramatically influence the compound's pharmacological profile, including its affinity and whether it acts as an agonist or antagonist. mdpi.com

Stereochemical Influences on Receptor Affinity and Functional Activity

Stereochemistry plays a profound role in the biological activity of fenoldopam and its analogues. The molecule possesses a chiral center at the C-1 position of the benzazepine ring, leading to the existence of (R) and (S)-enantiomers.

Research has consistently shown that the biological activity of fenoldopam resides almost exclusively in its (R)-enantiomer. The (R)-isomer has an approximately 250-fold higher affinity for D1-like receptors compared to the (S)-isomer. drugbank.com This stark difference underscores the highly specific stereochemical requirements of the D1 receptor binding pocket. The majority of the dopamine D1 receptor agonist activity of fenoldopam is attributed to the (R)-enantiomer. nih.gov

Further studies on related benzazepine derivatives have reinforced the importance of stereochemistry. For example, in certain analogues, the (S) configuration at the chiral carbon, when combined with specific substitutions, was found to be preferred for activity. This highlights that while the (R)-configuration is crucial for fenoldopam itself, the optimal stereochemistry can be influenced by other structural modifications within the molecular scaffold.

Rational Design of N-Methyl Fenoldopam Hydrochloride Analogues for Enhanced Receptor Selectivity or Specific Biological Actions

The rational design of analogues based on the N-Methyl fenoldopam scaffold aims to refine pharmacological properties, such as improving receptor selectivity (D1 vs. D5) or altering functional activity (agonist vs. antagonist).

One of the most explored modifications is the substitution on the benzazepine nitrogen. While fenoldopam is a secondary amine (N-H), N-alkylation leads to significant changes in activity. The N-methyl analogues of certain 6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been found to possess significant antagonist potency at the D1 receptor. nih.gov This is a shift from the agonist activity of the parent compound.

SAR studies on a series of 6-chloro-1-phenylbenzazepines have provided detailed insights into the effects of various substituents. mdpi.com Key findings from these studies include:

N-Substituent Effect : For D1 receptor affinity, the trend observed is N-H < N-allyl < N-methyl. mdpi.com Compounds with an N-methyl group consistently show higher affinity than their N-allyl or unsubstituted counterparts. mdpi.com

C-8 Position : This position on the benzazepine ring can tolerate amino and methanesulfonamide (B31651) groups, maintaining high D1 receptor affinity. mdpi.comresearchgate.net However, introducing amide groups at C-8 results in low to moderate affinity. mdpi.comresearchgate.net

Phenyl Ring Substitution : A methyl group at the C-3′ position of the phenyl ring appears to be critical for the D1 receptor affinity of some analogues. mdpi.comresearchgate.netdntb.gov.ua In contrast, C-4′ substituents like hydroxyl or methoxy (B1213986) groups did not significantly increase D1R affinity. researchgate.netdntb.gov.ua

These findings have led to the identification of compounds with altered pharmacological profiles. For example, compound 15a from one study, a 6-chloro-1-phenylbenzazepine with an N-methyl group, was identified as the most potent and selective D1 ligand in its series, but it functions as a D1 receptor antagonist, not an agonist. researchgate.netdntb.gov.ua

Table 1: Binding Affinities of Selected N-Substituted 6-Chloro-1-phenylbenzazepine Analogues Data sourced from studies on 1-phenylbenzazepine derivatives. mdpi.com

Compound IDN-SubstituentD1R Kᵢ (nM)D5R Kᵢ (nM)Selectivity (D5R/D1R)
11a -HNo Affinity470-
14a -allyl1022972.9
15a -methyl301876.2

This interactive table allows for sorting by column.

Application of Computational Chemistry and Molecular Modeling Approaches in Ligand Development

Computational chemistry and molecular modeling are indispensable tools in the development of novel dopaminergic ligands, including analogues of N-Methyl fenoldopam. These methods provide insights into ligand-receptor interactions at the atomic level, guiding the rational design of new compounds. nih.gov

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) models, and molecular dynamics simulations are frequently employed. nih.govsemanticscholar.org

Molecular Docking : This technique is used to predict the preferred binding orientation of a ligand within the receptor's binding site. For fenoldopam analogues, docking studies help to rationalize the observed SAR. For instance, docking can illustrate why the (R)-enantiomer fits more favorably into the D1 receptor than the (S)-enantiomer or how different N-substituents alter the binding mode. semanticscholar.org

3D-QSAR : Three-dimensional QSAR models are used to correlate the 3D structural properties of molecules with their biological activity. semanticscholar.org These models can help to identify the key steric and electronic features that are essential for high affinity and selectivity, providing a predictive framework for designing new analogues.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic view of the ligand-receptor complex, helping to analyze the stability of the interaction and the conformational changes that may occur upon binding. semanticscholar.org

These computational approaches have been pivotal in understanding the interactions between various inhibitors and their targets, and they hold significant promise for the future discovery of novel and more effective dopaminergic agents. nih.govsemanticscholar.org

Future Directions in N Methyl Fenoldopam Hydrochloride Research

Elucidating Underexplored Receptor Interactions and Signaling Pathways

While N-Methyl fenoldopam (B1199677) hydrochloride is known as an impurity in the synthesis of fenoldopam hydrochloride and is classified as an antihypertensive, its detailed pharmacological profile remains largely uncharted. usbio.net Fenoldopam is a selective D1-like dopamine (B1211576) receptor partial agonist. wikipedia.org The primary future direction is to move beyond this initial characterization and conduct comprehensive receptor binding and functional assays.

A pivotal study on fenoldopam analogues revealed that N-methyl substitution on the benzazepine nitrogen can confer significant antagonist potency at D1 receptors, as demonstrated by the inhibition of dopamine-stimulated adenylate cyclase in rat caudate tissue. nih.gov This finding suggests that N-Methyl fenoldopam hydrochloride may act as a D1 receptor antagonist, a departure from the agonist activity of its parent compound. Future research should aim to confirm and quantify this antagonist activity.

Furthermore, it is crucial to investigate potential interactions with other receptor systems. Fenoldopam exhibits moderate affinity for α2-adrenoceptors but no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or 5HT1 and 5HT2 receptors. pfizer.comdrugbank.com A thorough screening of this compound against a broad panel of receptors is necessary to identify any off-target effects or novel interactions that could be therapeutically exploited.

Beyond receptor binding, elucidating the downstream signaling pathways activated or inhibited by this compound is essential. Dopamine D1-like receptor signaling is not limited to the canonical adenylyl cyclase/cAMP pathway. wikipedia.org Investigations should explore whether this compound influences alternative signaling cascades, such as those involving phospholipase C, ion channels, or β-arrestin. nih.gov Understanding these pathways will provide a more complete picture of its mechanism of action.

Table 1: Known and Potential Receptor Interactions of Fenoldopam and its N-Methyl Analogue

Receptor SubtypeFenoldopam ActivityThis compound (Predicted/Potential)Key Research Question
Dopamine D1-likePartial Agonist wikipedia.orgAntagonist nih.govWhat is the binding affinity and functional activity at D1 and D5 receptor subtypes?
Dopamine D2-likeNo significant affinity pfizer.comdrugbank.comLikely no significant affinityDoes it exhibit any affinity for D2, D3, or D4 receptors at therapeutic concentrations?
α2-AdrenoceptorsModerate affinity pfizer.comdrugbank.comUnknownDoes it retain the moderate affinity for α2-adrenoceptors seen with fenoldopam?
α1-AdrenoceptorsNo significant affinity pfizer.comdrugbank.comUnknownDoes the N-methylation introduce any interaction with α1-adrenoceptors?
β-AdrenoceptorsNo significant affinity pfizer.comdrugbank.comUnknownAre there any interactions with β-adrenergic receptor subtypes?
Serotonin (B10506) (5HT) ReceptorsNo significant affinity for 5HT1/5HT2 pfizer.comdrugbank.comUnknownDoes it interact with other serotonin receptor subtypes?

Developing Advanced Preclinical Models for Specific Disease Pathologies

The development of advanced preclinical models is critical to understanding the therapeutic potential of this compound. Given that fenoldopam has been studied in animal models of hypertension and has shown venodilator action, initial preclinical studies with the N-methyl derivative could logically start in similar cardiovascular models. nih.gov Specifically, models of severe hypertension could be employed to determine if the potential D1 antagonist activity of this compound translates into a distinct hemodynamic profile compared to fenoldopam. nih.gov

Research on fenoldopam has also explored its use in preventing and treating acute kidney injury due to its ability to increase renal blood flow. researchgate.net Preclinical models of renal dysfunction, such as those induced by nephrotoxic agents or ischemia-reperfusion injury, would be valuable for assessing whether this compound shares or modifies these renal effects.

Furthermore, the potential anti-proliferative activity of fenoldopam has led to investigations into its use for psoriasis, with studies utilizing imiquimod-induced psoriasis models. researchgate.net It would be of significant interest to develop and utilize similar dermatological models to evaluate the efficacy of this compound in hyperproliferative skin disorders.

Beyond these established areas, the unique pharmacology of this compound may warrant the development of novel preclinical models. For instance, if it is confirmed as a potent and selective D1 antagonist, models of diseases where D1 receptor overactivity is implicated, such as certain psychiatric or neurological disorders, could be explored.

Exploring Novel Pharmacological Applications Based on Mechanistic Insights

Mechanistic insights into the actions of this compound could pave the way for novel pharmacological applications. A particularly intriguing avenue is the potential for this compound in oncology and immunology. A patent has described the use of fenoldopam derivatives for the treatment of cancer, autoimmune diseases, and inflammatory conditions. google.com This is based on the discovery that high concentrations of D1 receptors are expressed on the surface of various cancer cells and activated T-cells, and that D1 receptor agonists can induce rapid cell death in these cells. google.com If this compound acts as a D1 antagonist, it would be critical to determine its effect in these contexts. It might block the effects of endogenous dopamine, which could be either beneficial or detrimental depending on the specific pathology.

The potential for this compound in treating inflammatory diseases also warrants further investigation. google.com Chronic inflammatory conditions are often characterized by the infiltration of activated immune cells. If D1 receptor modulation can influence the activity or survival of these cells, this compound could offer a novel therapeutic approach.

Furthermore, the structure-activity relationship of aporphine-based dopamine receptor ligands has shown that N-methyl substitution can improve D1 receptor activity. acs.org While this compound is a benzazepine derivative, this principle underscores the importance of the N-methyl group and suggests that its pharmacological profile will be distinct from fenoldopam.

Optimizing Analogues for Enhanced Research Utility and Specificity

The optimization of this compound analogues represents a promising strategy for developing more potent and selective research tools and potential therapeutic agents. Structure-activity relationship (SAR) studies on related 1-phenylbenzazepines have provided a solid foundation for this work. For instance, it has been shown that an N-methyl substituent on the benzazepine nitrogen leads to higher D1 receptor affinity compared to N-H or N-allyl substituents. mdpi.com

Future research should focus on systematic modifications of the this compound scaffold. This could involve altering substituents on the phenyl ring or the benzazepine nucleus to enhance affinity and selectivity for the D1 receptor, or to introduce affinity for other targets. The synthesis of a series of analogues with systematic structural variations would be a key step. acs.orgcore.ac.uk

The development of biased ligands, which preferentially activate either G protein-dependent or β-arrestin-dependent signaling pathways, is a cutting-edge area of pharmacology. researchgate.net Future analogue design could aim to create biased agonists or antagonists based on the this compound structure. This would not only provide highly specific research tools to dissect the roles of different signaling pathways but could also lead to therapeutics with improved efficacy and reduced side effects.

Finally, the synthesis of chiral analogues is of great importance. Fenoldopam is a racemic mixture, with the R-isomer being significantly more active. pfizer.comdrugbank.com The synthesis and pharmacological evaluation of the individual enantiomers of this compound are essential to determine which isomer is responsible for the observed activity and to develop more specific pharmacological agents.

Q & A

What analytical methods are recommended for quantifying N-Methyl fenoldopam hydrochloride in biological matrices? (Basic)

To quantify this compound in biological samples (e.g., plasma), high-performance liquid chromatography with electrochemical detection (HPLC-ED) is a robust approach. Key steps include:

  • Sample preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma. Recovery rates for similar compounds (e.g., fenoldopam) range from 89–93% .
  • Derivatization : If chiral analysis is required, employ chiral derivatizing agents like N-thiocarbamoyl-(R)-1-phenylethylamine (GITC) to resolve enantiomers .
  • Validation : Ensure linearity (e.g., 0.5–50 ng/mL) and assess interference from endogenous plasma components, which may require method adjustments such as optimizing mobile phase composition .

How can researchers resolve enantiomers of this compound given its stereoisomerism? (Advanced)

Chiral separation of this compound enantiomers can be achieved via indirect stereospecific HPLC-ED :

Derivatization : React the compound with GITC to form diastereomers, which are separable on a reverse-phase C18 column .

Chromatographic conditions : Use a mobile phase of sodium acetate buffer (pH 4.0) with methanol (85:15 v/v) and a flow rate of 1.0 mL/min. Monitor recovery rates (>89%) and validate against racemic standards .

Limitations : Note potential trailing peaks interfering with quantification below 0.5 ng/mL, requiring method refinement (e.g., gradient elution) .

What experimental approaches validate the selectivity of this compound for dopamine D1-like receptors? (Basic)

To confirm receptor selectivity:

  • Antagonist pretreatment : Use SCH 23390 hydrochloride (1 µM), a D1-like receptor antagonist, to block hemodynamic effects (e.g., dose-dependent arterial pressure reduction) in in vivo models .
  • Binding assays : Compare affinity for D1-like receptors versus other targets (e.g., D2 receptors) using radioligand displacement studies. Reference selective agonists like A-77636 hydrochloride (D1-specific) for validation .

How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy of this compound? (Advanced)

Discrepancies may arise due to pharmacokinetic factors (e.g., bioavailability, metabolite activity). Methodological solutions include:

  • Pharmacodynamic profiling : Conduct dose-response studies in hypertensive rat models to correlate plasma concentrations (via HPLC-ED) with physiological outcomes (e.g., renal blood flow) .
  • Metabolite screening : Identify active metabolites using LC-MS and assess their receptor contributions. Adjust in vitro assays to reflect metabolite exposure levels .

What are the best practices for handling and storing this compound to ensure stability? (Basic)

  • Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis. For hydrochlorides, desiccants are recommended to avoid moisture absorption .
  • Reconstitution : Use deoxygenated buffers (e.g., PBS pH 7.4) to minimize oxidation. Avoid repeated freeze-thaw cycles .

How to design dose-response studies to assess the hemodynamic effects of this compound? (Advanced)

Animal models : Use spontaneously hypertensive rats to evaluate dose-dependent changes in arterial pressure and regional blood flow (renal/mesenteric) .

Protocol : Administer escalating doses (e.g., 0.1–10 mg/kg IV) and measure responses before/after pretreatment with SCH 23390 hydrochloride to isolate D1-mediated effects .

Data normalization : Express results as percentage change from baseline to account for inter-subject variability.

What are the key considerations when developing a chiral separation method for this compound metabolites? (Advanced)

  • Metabolite identification : Prioritize metabolites with preserved stereochemistry (e.g., hydroxylated derivatives).
  • Column selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or employ post-column derivatization with GITC .
  • Recovery optimization : Adjust extraction solvents (e.g., acetonitrile:water ratios) to improve metabolite recovery from complex matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.